molecular formula C6H5Cl2N B011194 2-Chloro-4-(chloromethyl)pyridine CAS No. 101990-73-2

2-Chloro-4-(chloromethyl)pyridine

Cat. No.: B011194
CAS No.: 101990-73-2
M. Wt: 162.01 g/mol
InChI Key: QELZCGMVHLQNSO-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)pyridine is an organohalide compound with the molecular formula C6H5Cl2N. It consists of a pyridine ring substituted with a chloro group at the second position and a chloromethyl group at the fourth position. This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(chloromethyl)pyridine can be synthesized through several methods. One common method involves the chlorination of 4-methylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Another method involves the reaction of 4-methylpyridine with thionyl chloride, which results in the formation of this compound. This reaction is usually conducted under reflux conditions with an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions allows for efficient large-scale production. The product is typically purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: 4-Methylpyridine.

Scientific Research Applications

Organic Synthesis

2-Chloro-4-(chloromethyl)pyridine serves as a crucial intermediate in synthesizing various complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to act as an alkylating agent allows it to modify other molecular structures effectively .

Pharmaceutical Development

This compound is utilized in the synthesis of several drugs, notably:

  • Antihistamines
  • Anti-inflammatory agents
  • Anticancer therapeutics

It has been shown to have cytotoxic effects against cancer cell lines, indicating its potential in developing anticancer drugs .

Agricultural Chemistry

In agriculture, this compound is employed in creating plant growth regulators and herbicides. Its derivatives have demonstrated herbicidal activity against key weed species in cereal crops .

The biological activity of this compound includes:

  • Antimicrobial Properties: Laboratory studies indicate its effectiveness against various fungal strains, such as Candida albicans, showcasing dose-dependent inhibition of growth.
  • Cytotoxic Effects: In vitro tests on HeLa cells revealed significant reductions in cell viability at higher concentrations, suggesting potential for further development as an anticancer therapeutic .

Antifungal Activity Study

A study assessed the antifungal properties of this compound against Candida albicans. The results indicated a clear dose-dependent inhibition of fungal growth, supporting its use as a potential antifungal agent.

Cytotoxicity Assessment

In vitro assessments conducted on HeLa cells demonstrated that treatment with this compound led to significant reductions in cell viability at concentrations exceeding 50 µM. This finding highlights its potential application in anticancer drug development .

Data Table: Summary of Applications

Application AreaSpecific UsesObserved Effects
Organic SynthesisIntermediate for pharmaceuticals and agrochemicalsModifies molecular structures
Pharmaceutical DevelopmentAntihistamines, anti-inflammatory drugsCytotoxic effects on cancer cells
Agricultural ChemistryPlant growth regulators, herbicidesHerbicidal activity against weeds
Biological ResearchEnzyme inhibitorsAntimicrobial properties

Mechanism of Action

The mechanism of action of 2-chloro-4-(chloromethyl)pyridine is primarily based on its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This alkylation can disrupt normal cellular processes, making the compound useful in the development of drugs that target rapidly dividing cells, such as cancer cells .

Biological Activity

2-Chloro-4-(chloromethyl)pyridine (CAS No. 101990-73-2) is a chemical compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential applications, and relevant case studies.

  • Molecular Formula : C₆H₅Cl₂N
  • Molecular Weight : 162.02 g/mol
  • Boiling Point : Not specified
  • Solubility : Soluble in various solvents with a solubility of approximately 0.356 mg/ml .

Inhibition of Enzymatic Activity

This compound has been identified as an inhibitor of lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids. This inhibition can impact inflammatory processes and has implications for the development of anti-inflammatory drugs .

Antitumor Potential

Research indicates that derivatives of 2-chloropyridine, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate significant activity against gastric cancer cells (SGC-7901), suggesting potential as antitumor agents .

Synthesis and Biological Evaluation

A study conducted by Zheng et al. (2010) synthesized various pyridine derivatives, including those based on this compound. The biological evaluation revealed that these compounds possess moderate insecticidal and fungicidal activities, indicating their utility in agricultural applications as well as in pharmaceutical contexts .

Toxicological Assessments

Toxicological assessments have indicated that exposure to this compound can pose risks to human health. It has been classified under hazardous materials due to its potential acute and chronic toxicity. The compound is recognized for its ability to induce adverse effects in biological systems, necessitating careful handling and regulation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Its role as a lipoxygenase inhibitor suggests that it may interfere with the biosynthesis of leukotrienes, which are mediators of inflammation.
  • Cell Proliferation Modulation : The antiproliferative effects observed in cancer cell lines point towards its potential to disrupt cellular growth pathways.
  • Toxicological Effects : The compound's toxic profile indicates possible genotoxicity, which could contribute to its carcinogenic potential in certain contexts.

Data Summary Table

PropertyValue
Molecular FormulaC₆H₅Cl₂N
Molecular Weight162.02 g/mol
Lipoxygenase InhibitionYes
Solubility0.356 mg/ml
Antitumor ActivityPositive against SGC-7901
Toxicity ClassificationHazardous

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-(chloromethyl)pyridine, and how is reaction progress monitored?

The primary method involves chlorination of 2-methylpyridine using carbon tetrachloride (CCl₄) and anhydrous sodium carbonate (Na₂CO₃) under heating (60–65°C). Chlorine gas is introduced to substitute methyl groups with chloromethyl moieties. Reaction progress is tracked via gas chromatography (GC) to ensure intermediate formation and product purity . Post-reaction, distillation isolates the product, followed by HCl treatment to form the hydrochloride salt.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and structural integrity.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS in related pyridine derivatives) .
  • IR spectroscopy to identify functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (causes irritation) .
  • Work in a fume hood to prevent inhalation of volatile intermediates.
  • Store at 0–6°C in airtight containers to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in chlorination steps?

  • Temperature modulation : Higher temperatures (70–75°C) may accelerate chlorination but risk side reactions (e.g., over-chlorination).
  • Catalyst screening : Transition metals (e.g., FeCl₃) or phase-transfer catalysts could enhance selectivity.
  • In situ monitoring : Real-time GC or FTIR helps adjust reagent stoichiometry dynamically .

Q. How do pH and solvent polarity influence the compound’s reactivity in nucleophilic substitution reactions?

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, enhancing nucleophilic displacement at the chloromethyl group.
  • Alkaline conditions (pH > 9) deprotonate nucleophiles (e.g., amines), increasing their reactivity .

Q. What strategies resolve contradictions in reported cytotoxic effects of this compound?

  • Dose-response studies : Verify activity across multiple concentrations (e.g., IC₅₀ values in cancer cell lines).
  • Mechanistic assays : Distinguish apoptosis vs. necrosis via flow cytometry (Annexin V/PI staining).
  • Structural analogs : Compare bioactivity with derivatives lacking the chloromethyl group to isolate functional group contributions .

Q. Methodological Challenges and Solutions

Q. Why does the compound exhibit variable antimicrobial activity across bacterial strains, and how is this addressed?

  • Strain-specific resistance : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
  • Biofilm assays : Evaluate efficacy in biofilm vs. planktonic cultures.
  • Synergistic studies : Combine with antibiotics to overcome resistance .

Q. How can computational modeling predict regioselectivity in further functionalization of the pyridine ring?

  • DFT calculations : Map electrostatic potential surfaces to identify electron-deficient sites (e.g., C-4 position).
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization .

Properties

IUPAC Name

2-chloro-4-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELZCGMVHLQNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456095
Record name 2-chloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101990-73-2
Record name 2-chloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(chloromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 11.3 g of 2-chloro-4-hydroxymethylpyridine obtained in stage a) below in 200 mL of dichloromethane are added dropwise 6.896 mL of thionyl chloride, followed by 2.1 mL of dimethylformamide, the reaction mixture is stirred for 3 hours at room temperature and 50 mL of water are then added dropwise. The phases are separated and the organic phase is washed with water, dried over magnesium sulphate, filtered and concentrated under reduced pressure to give 12.8 g of 2-chloro-4-chloromethylpyridine in the form of an amber-coloured liquid, which is used without further purification.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
6.896 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
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2.1 mL
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reactant
Reaction Step Two
Name
Quantity
50 mL
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reactant
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Synthesis routes and methods II

Procedure details

10 g of 2-chloro-4-methylpyridine are dissolved in 30 ml of CH3CN and a mixture of AIBN (3 g) and NCS (30 g) is added. The resulting mixture is refluxed for 4 hours. After removing the solvent, the crude product is further purified by distillation (boiling point: 70° C., 20 mtorr).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
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solvent
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Quantity
3 g
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reactant
Reaction Step Two
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Quantity
30 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-4-methyl-pyridine (7.28 g, 57.1 mmol), N-Chlorosuccinimide (11.4 g, 85.3 mmol), benzoyl peroxide (276 mg, 1.13 mmol), and acetic acid (200 μL, 3.5 mmol) in acetonitrile (30 mL) was heated at reflux for 2.5 h. The mixture was allowed to cool to room temperature, then poured into water (10 mL) and extracted with EtOAc. The organic phase was washed with brine, dried over MgSO4, and concentrated in vacuo at 35° C., yielding the crude product of 4-(chloromethyl)-2-chloropyridine (9.25 g) as an oil. The crude oil was carried on to the hydrolysis step without further purification.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
catalyst
Reaction Step One
Quantity
200 μL
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

SOCl2 (4.2 g, 35.5 mol) was added dropwise to a suspension of the alcohol (5 g, 34.8 mmol) in CH2Cl2 (50 mL) at −5° C. with stirring. The mixture was stirred at room temperature overnight, then quenched with water (100 mL), and extracted with CH2Cl2 (3×100 mL). The organic layers were combined, washed with brine (200 mL), dried over anhydrous Na2SO4, filtered and concentrated to dryness. The crude material was further purified by silica gel chromatography (EtOAc/Hexane=1/5) and afforded the title compound (5.5 g, near quantitative yield) as an oil.
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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